(2S,5R)-4-methyl-7-oxo-6-(prop-2-en-1-yloxy)-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxylicacid
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Overview
Description
(2S,5R)-4-methyl-7-oxo-6-(prop-2-en-1-yloxy)-1,6-diazabicyclo[321]oct-3-ene-2-carboxylicacid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-4-methyl-7-oxo-6-(prop-2-en-1-yloxy)-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxylicacid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the allyloxy group, and final functionalization to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-4-methyl-7-oxo-6-(prop-2-en-1-yloxy)-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the ketone group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,5R)-4-methyl-7-oxo-6-(prop-2-en-1-yloxy)-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxylicacid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure and functional groups make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (2S,5R)-4-methyl-7-oxo-6-(prop-2-en-1-yloxy)-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxylicacid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-6-(methoxy)-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxylic acid
- (2S,5R)-6-(ethoxy)-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxylic acid
- (2S,5R)-6-(propoxy)-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxylic acid
Uniqueness
What sets (2S,5R)-4-methyl-7-oxo-6-(prop-2-en-1-yloxy)-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxylicacid apart from similar compounds is its allyloxy group. This functional group imparts unique reactivity and properties, making it a valuable compound for various applications. The presence of the allyloxy group allows for additional chemical modifications and interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2S,5R)-4-methyl-7-oxo-6-prop-2-enoxy-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c1-3-4-17-13-9-6-12(11(13)16)8(10(14)15)5-7(9)2/h3,5,8-9H,1,4,6H2,2H3,(H,14,15)/t8-,9-/m0/s1 |
InChI Key |
REUPYIAZQCTUHY-IUCAKERBSA-N |
Isomeric SMILES |
CC1=C[C@H](N2C[C@@H]1N(C2=O)OCC=C)C(=O)O |
Canonical SMILES |
CC1=CC(N2CC1N(C2=O)OCC=C)C(=O)O |
Origin of Product |
United States |
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